molecular formula C7H12O2 B073742 4-Pentenyl acetate CAS No. 1576-85-8

4-Pentenyl acetate

Cat. No. B073742
CAS RN: 1576-85-8
M. Wt: 128.17 g/mol
InChI Key: LVHDNIMNOMRZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenyl acetate is a chemical compound that has been studied in various contexts, including organic synthesis and chemical reactions. It is involved in several chemical processes and exhibits unique properties due to its molecular structure.

Synthesis Analysis

Molecular Structure Analysis

  • The molecular structure of 4-pentenyl acetate derivatives and related compounds has been explored, revealing various conformations and interactions. These studies are crucial for understanding the chemical behavior of the compound (Soltani-Ghoshkhaneh et al., 2020).

Chemical Reactions and Properties

  • The chemical reactions involving 4-pentenyl acetate include oxidative hydrolysis, intramolecular photocycloadditions, and various other transformations (Ratcliffe & Fraser-Reid, 1989).

Physical Properties Analysis

  • Analysis of physical properties such as thermal stability, crystallinity ratio, and physicochemical characteristics of compounds related to 4-pentenyl acetate provide insights into its behavior in various conditions (Yazici, Çakar, Cankurtaran, & Karaman, 2009).

Scientific Research Applications

Industrial Applications

Scientific Field: Industrial Chemistry

Methods of Application: On a commercial scale, 4-Pentenyl acetate is produced through esterification, a process that involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol (in this case, pentanol) . This chemical reaction results in the formation of an ester (4-Pentenyl acetate) and water . The process often involves the use of a strong acid catalyst to speed up the reaction rate .

Results or Outcomes: 4-Pentenyl acetate’s main use is as a solvent in the coatings industry, particularly in the formulation of lacquers, enamels, and varnishes . Its ability to dissolve a wide range of resins makes it an invaluable asset in these applications . Additionally, its pleasant, fruity smell also makes it a popular choice in the perfume and flavoring industry, where it’s used to create or enhance fruity, sweet notes in various products .

Plant Science Research

Scientific Field: Plant Pathology

Methods of Application: In the study, PLV-deficient mutants of maize and Arabidopsis were used, and exogenous PLV applications were made to elucidate the biosynthetic order of individual PLVs . The volatile metabolism of both GLVs and PLVs was measured after tissue disruption of leaves by two methods of volatile elicitation, wounding and freeze-thawing .

Results or Outcomes: The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . It was shown that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola, the effect opposite to that conferred by GLVs . Further analysis of PLV-treated and infected maize leaves revealed that PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .

Solvent in Coatings Industry

Scientific Field: Industrial Chemistry

Methods of Application: The compound’s ability to dissolve a wide range of resins makes it an invaluable asset in these applications . It is mixed with the resins to create a solution that can be applied as a coating .

Results or Outcomes: The use of 4-Pentenyl acetate in the coatings industry results in high-quality finishes with excellent durability . Its low boiling point allows it to evaporate quickly, leaving behind a smooth, hard coating .

Perfume and Flavoring Industry

Scientific Field: Perfumery and Food Science

Methods of Application: It is used to create or enhance fruity, sweet notes in various products . It can be added to perfumes, air fresheners, and food products to impart a desirable aroma .

Results or Outcomes: The use of 4-Pentenyl acetate in perfumes and flavorings enhances the sensory appeal of the products . It contributes to the overall sensory experience, making products more enjoyable for consumers .

Synthesis of Pentyl Leaf Volatiles

Scientific Field: Plant Biochemistry

Methods of Application: In the study, the volatile metabolism of both GLVs and PLVs was measured after tissue disruption of leaves by two methods of volatile elicitation, wounding and freeze-thawing .

Results or Outcomes: The study found that PLVs can facilitate pathogen resistance through induction of select oxylipins . It was shown that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola .

Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application: The compound is used in various organic reactions, including esterification, a process that involves reacting a carboxylic acid with an alcohol .

Results or Outcomes: The use of 4-Pentenyl acetate in organic synthesis allows for the creation of a wide range of other organic compounds . This makes it a valuable tool in the field of organic chemistry .

Safety And Hazards

4-Pentenyl acetate is classified as a flammable liquid (Category 3) and poses a short-term (acute) aquatic hazard (Category 3) . It is harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

pent-4-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHDNIMNOMRZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166292
Record name 4-Pentenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear and colourless liquid; fruity aroma
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol)
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.906-0.916
Record name 4-Pentenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Pentenyl acetate

CAS RN

1576-85-8
Record name 4-Penten-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1576-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pentenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-4-ene-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PENTENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4SIF0MABV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Pentenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentenyl acetate
Reactant of Route 2
Reactant of Route 2
4-Pentenyl acetate
Reactant of Route 3
Reactant of Route 3
4-Pentenyl acetate
Reactant of Route 4
4-Pentenyl acetate
Reactant of Route 5
4-Pentenyl acetate
Reactant of Route 6
4-Pentenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.